8-Amino-3,4-dihydronaphthalene-1-carboxylic acid
Description
Properties
CAS No. |
92287-97-3 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
8-amino-3,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h2,4-6H,1,3,12H2,(H,13,14) |
InChI Key |
MLIKNFPDNFDOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C1)C(=O)O)C(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
General Retrosynthetic Approaches
Multiple synthetic pathways can be employed to access 8-amino-3,4-dihydronaphthalene-1-carboxylic acid. The main retrosynthetic disconnections involve:
- Formation of the dihydronaphthalene core structure followed by regioselective functionalization
- Partial reduction of a pre-functionalized naphthalene derivative
- Construction via intramolecular cyclization reactions
Each approach presents distinct advantages and limitations regarding regioselectivity, yield, and functional group compatibility.
Dihydronaphthalene Core Formation Approaches
Ring-Closing Metathesis (RCM) Strategy
One efficient approach involves a ring-closing metathesis strategy, similar to methods reported for related dihydronaphthalene structures. This approach begins with appropriately functionalized cinnamyl alcohol derivatives.
Synthetic Procedure:
- Synthesis of (E)-(2-allyl)cinnamyl alcohols with protected amino and carboxylic acid functionalities
- Conversion to allylic trichloroacetimidates
- One-pot Overman rearrangement followed by RCM using Grubbs catalysts
This method has been successfully applied to prepare 1,4-dihydronaphthalene derivatives with various substituents, as evidenced by related work on amino-substituted dihydronaphthalenes. The RCM approach offers advantages in terms of regiochemical control and mild reaction conditions.
Reaction Conditions:
1. DBU, trichloroacetonitrile, CH2Cl2, 0°C → rt
2. 160°C, thermal rearrangement, 18h
3. Grubbs II catalyst (2.5-5 mol%), CH2Cl2, reflux
Critically, this approach allows for the incorporation of protected amino groups early in the synthesis, which can be revealed at a later stage.
Intramolecular Friedel-Crafts Cyclization
An alternative approach involves Friedel-Crafts acylation to construct the dihydronaphthalene core, followed by appropriate functionalization:
- Preparation of appropriate phenylbutyric acid derivative with protected amino functionality
- Intramolecular cyclization using Lewis acid catalysis
- Functionalization to introduce the carboxylic acid moiety
This approach is supported by documented procedures for similar compounds where SnCl₄ or polyphosphoric acid serves as an effective Lewis acid catalyst for the key cyclization step.
Typical Conditions:
1. SnCl₄ (1.5 equiv.), CH2Cl2, 0°C → rt, 3h
or
2. Polyphosphoric acid, 60°C, 20 min
Nitro Reduction Strategies for Amino Group Introduction
Selective Nitro Reduction Methods
A key step in accessing the 8-amino functionality involves the reduction of a nitro precursor. Multiple approaches exist for this critical transformation:
Catalytic Hydrogenation
Catalytic hydrogenation provides a clean method for reducing aromatic nitro groups to amines:
Reaction Conditions:
H₂ (20 atm), Pd/C (5%), HCl (10%), H₂O, 80°C, 8-9h
This approach has been documented for related 3,4-dihydronaphthalene systems and offers high efficiency for nitro reduction while maintaining the dihydronaphthalene core intact.
Iron-catalyzed Reduction
Recent advancements in iron-catalyzed nitro reductions offer environmentally friendly alternatives. Iron(salen) complex catalysis has demonstrated high chemoselectivity in nitro reduction:
Reaction Conditions:
Fe(salen) complex (1 mol%), H₃SiPh (2 equiv), CH₃CN, 50°C, 16h
This method allows selective reduction of nitro groups in the presence of sensitive functionalities like carboxylic acids, as demonstrated in the reduction of nitroaromatic compounds with carbonyl groups.
Base-Mediated Reductions
Base-assisted silane reductions provide another mild approach:
Reaction Conditions:
HSiCl₃ (3.5 equiv.), DIPEA (3 equiv.), CH₃CN, 15°C, 18h
This method is particularly valuable for sensitive substrates, offering quantitative yields under mild conditions without affecting carboxylic acid groups.
Metal-Free Reduction Methods
Environmentally friendly alternatives such as sodium sulfide or hydrazine-based reductions can be employed:
Method A:
Na₂S or NaSH, H₂O, followed by SO₂ treatment to pH 3.5-7.5
Method B:
N₂H₄·H₂O (3 equiv.), ethanol, catalyst (3-30 wt%), 90-150°C, 1-30h
These approaches have been documented for the reduction of similar nitroaromatic compounds with acid-sensitive functional groups.
Carboxylic Acid Group Introduction
Oxidation of Methyl Groups
The carboxylic acid functionality at position 1 can be introduced through controlled oxidation of a methyl precursor:
Reaction Conditions:
KMnO₄ (3 equiv.), NaOH (aq), 60°C, 6h
This procedure is effective for oxidizing methyl groups attached to aromatic rings, as documented in related naphthalene chemistry.
Hydrolysis of Esters
An alternative approach involves hydrolysis of corresponding ester precursors:
Reaction Conditions:
NaOH (3 equiv.), MeOH/H₂O (3:1), reflux, 3h
The hydrolysis of ethyl 3,4-dihydronaphthalene-2-carboxylate derivatives has been documented, which can be adapted for the 1-position with appropriate regiocontrol.
Regioselective Functionalization Strategies
Achieving the correct regioselectivity for both the amino and carboxylic acid groups represents a significant challenge. Several approaches can address this issue:
Directed Metalation Approach
Directed ortho-metalation strategies can be employed for regioselective functionalization:
- Installation of a directing group at position 8
- Metalation and subsequent carboxylation at position 1
- Conversion of the directing group to the amino functionality
Selective Nitration Approaches
Controlled nitration of the naphthalene system followed by selective reduction can provide the required regioselectivity:
Conditions for Selective Nitration:
HNO₃ (1.2 equiv.), H₂SO₄, 0°C, 2h
The regioselectivity is controlled by the electronic and steric factors of the substrate. Subsequent separation of isomers via column chromatography is typically required.
Masking Group Strategy
Using appropriate masking groups can direct functionalization to desired positions:
- Introduction of blocking groups at undesired reactive positions
- Functionalization at the desired position
- Removal of the blocking groups
One-Pot Multi-Step Processes
Recent advances in one-pot multi-reaction processes offer efficient access to functionalized dihydronaphthalenes:
One-pot Protocol:
1. Allylic trichloroacetimidate formation
2. Overman rearrangement
3. RCM using Grubbs II catalyst
This approach has been successfully applied to prepare amino-substituted 1,4-dihydronaphthalenes in good yields (typically 70-82%) over three steps from allylic alcohols.
Comparative Analysis of Preparation Methods
Table 1 provides a comparative analysis of the key preparation methods discussed:
| Method | Key Advantages | Limitations | Typical Yield | Functional Group Tolerance |
|---|---|---|---|---|
| RCM Approach | High regioselectivity, mild conditions | Requires multiple steps | 70-82% | Good compatibility with protected amino groups |
| Friedel-Crafts | Direct access to core structure | Harsh conditions, limited substitution patterns | 60-80% | Limited compatibility with amino groups |
| Nitro Reduction via Fe Catalysis | Selective, environmentally friendly | Requires specialized catalysts | 75-95% | Excellent - maintains carboxylic acid groups |
| Hydrazine Reduction | Scalable, economical | Requires high temperatures | 65-85% | Moderate - may affect carboxylic acids |
| Silane Reduction | Mild conditions, high yields | Air-sensitive reagents | 90-99% | Excellent compatibility with carboxylic acids |
Purification and Characterization
Purification of the target compound typically involves:
- Initial isolation as the hydrochloride salt to improve handling
- Recrystallization from appropriate solvents (acetone, ethanol)
- Column chromatography using optimized eluent systems
Characterization data for the target compound should include:
- ¹H NMR and ¹³C NMR spectroscopy
- High-resolution mass spectrometry
- Infrared spectroscopy
- Melting point determination
Chemical Reactions Analysis
Types of Reactions: 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution can produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
8-Amino-3,4-dihydronaphthalene-1-carboxylic acid finds applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group may participate in ionic interactions, further modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Amino vs. Chloro or Hydroxy Groups
- 8-Chloronaphthalene-1-carboxylic Acid (CAS 4537-00-2): The chloro substituent at position 8 introduces electron-withdrawing effects, increasing acidity at the carboxylic acid group compared to the amino-substituted analog. Chlorinated derivatives are often synthesized via electrophilic substitution, whereas amino groups may require nucleophilic substitution or amine-exchange reactions (e.g., fluorine-amine exchange, as seen in dihydroisoquinolines) . Key Data:
- Molecular Weight: 206.628 g/mol (vs. ~205–210 g/mol for the amino analog).
- Synthetic Yield: High-yield routes are documented for chlorinated derivatives, though methods for amino analogs are less clear .
- 3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid): Hydroxy groups at positions 3 and 4 enhance antioxidant activity, whereas the amino group in the target compound may improve solubility and hydrogen-bonding capacity. Caffeic acid’s applications in pharmacology and cosmetics highlight the importance of substitution patterns on aromatic rings .
Ring Saturation: Dihydro vs. Tetrahydro Derivatives
- In contrast, the dihydro structure retains partial aromaticity, which may enhance π-π stacking interactions. Derivatives such as N-(2-Aminoethyl)-tetrahydronaphthalene-1-carboxamide demonstrate the utility of saturated analogs in drug design .
Functional Group Modifications: Carboxylic Acid vs. Carboxamide
- Naphthalene-1-carboxylic Acid Amides (e.g., Compound 40 in J. Med. Chem. 2007): Replacement of the carboxylic acid with a carboxamide group (-CONH₂) reduces acidity and enhances membrane permeability. For example, naphthalene-1-carboxylic acid (4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)amide (Compound 40) exhibits a molecular ion peak at m/z 385 (MH⁺), suggesting stability under mass spectrometric conditions. Such modifications are common in antimicrobial and CNS drug candidates .
Q & A
Q. What are the recommended synthetic routes for 8-amino-3,4-dihydronaphthalene-1-carboxylic acid, and how can purity be optimized?
The compound can be synthesized via reduction of nitro precursors or cyclization strategies. For example, 8-nitro derivatives of dihydronaphthalene-carboxylic acid can be reduced using catalytic hydrogenation (e.g., Pd/C under H₂) or chemical reductants like SnCl₂/HCl . Purity optimization involves recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or HPLC purification using C18 columns with acidic mobile phases (0.1% TFA in acetonitrile/water) to resolve byproducts. Monitor reaction progress via TLC (silica gel, UV detection) or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm aromatic proton environments, amine (-NH₂) shifts (~5–6 ppm), and carboxylic acid (-COOH) proton (~12–13 ppm).
- FT-IR : Peaks at ~3300–3500 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O of carboxylic acid), and ~1600 cm⁻¹ (aromatic C=C).
- LC-MS : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in multicomponent reactions?
The compound’s partially saturated naphthalene ring introduces conformational rigidity, which can affect regioselectivity in reactions like amide coupling or cycloadditions. For instance, the axial/equatorial orientation of the amino group in the dihydro ring may direct nucleophilic attack toward specific positions. Computational modeling (DFT) can predict reactive sites, while NOESY NMR can experimentally validate spatial arrangements .
Q. What are the key challenges in analyzing contradictory data on the stability of this compound under varying pH conditions?
Discrepancies in stability studies often arise from differences in solvent systems (aqueous vs. organic) or temperature. For example, under acidic conditions (pH <3), the carboxylic acid group may protonate, reducing solubility and increasing aggregation. In alkaline conditions (pH >8), deprotonation can lead to salt formation or degradation. Use kinetic studies (UV-Vis monitoring at λ=260–280 nm) and Arrhenius plots to model degradation pathways .
Q. How can researchers address low yields in the synthesis of peptidomimetics using this compound as a scaffold?
Low yields may result from steric hindrance at the amino or carboxylic acid groups. Strategies include:
- Protecting groups : Use Boc (tert-butoxycarbonyl) for -NH₂ and methyl esters for -COOH to minimize side reactions.
- Coupling reagents : Employ HATU or EDC/HOBt for efficient amide bond formation.
- Microwave-assisted synthesis : Enhance reaction rates and purity under controlled temperature/pressure .
Methodological Considerations
Q. What protocols are recommended for assessing the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Molecular docking : Use AutoDock Vina to predict binding poses, followed by MD simulations for stability assessment .
Q. How should researchers mitigate oxidation of the amino group during long-term storage?
Store the compound under inert gas (N₂ or Ar) at –20°C in amber vials. Add stabilizers like BHT (0.01% w/v) in ethanol or DMSO stocks. Regularly monitor purity via HPLC-UV (retention time shifts indicate degradation) .
Data Contradiction Analysis
Q. Why do different studies report varying bioactivity results for derivatives of this compound?
Variations may stem from:
- Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates in the synthesis.
- Assay conditions : Differences in cell lines, serum concentrations, or incubation times.
- Stereochemical heterogeneity : Unresolved enantiomers in racemic mixtures. Validate using chiral HPLC (Chiralpak IA column) and compare EC₅₀ values across enantiopure samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
